
βCCt
Übersicht
Beschreibung
β-carboline-3-carboxylate-t-butyl ester (βCCt) is a β-carboline derivative that acts as a selective inverse agonist at the benzodiazepine (BDZ) binding site of γ-aminobutyric acid type A (GABAA) receptors. Unlike classical benzodiazepines such as diazepam, this compound exhibits subtype-specific selectivity, particularly for GABAA receptors containing α1 subunits.
This compound’s mechanism diverges from traditional BDZ ligands: it potentiates GABAergic currents at α1-containing receptors but shows negligible efficacy at α2, α3, α5, and α6 subtypes.
Vorbereitungsmethoden
Historical Synthesis and Limitations
Early synthetic routes to βCCt relied on classical esterification strategies, starting with β-carboline-3-carboxylic acid and tert-butyl alcohol. Acid- or base-catalyzed esterification under reflux produced the target compound, but yields were suboptimal (35% over five steps) . These methods faced challenges:
-
Low regioselectivity : Competing side reactions generated δ-carboline byproducts, necessitating tedious chromatographic purification .
-
Scalability issues : Multi-step protocols accumulated inefficiencies, with palladium catalyst costs and intermediate instability limiting industrial adoption .
Modern Two-Step Route via Palladium Catalysis
A breakthrough synthesis developed by academic-industrial collaborators streamlined this compound production into two steps, improving yields from 8% to 50% . This method employs sequential palladium-catalyzed couplings, combining Buchwald-Hartwig amination and intramolecular Heck cyclization.
Step 1: Buchwald-Hartwig Coupling
Bromopyridine 3 reacts with substituted aniline 4a under Pd(OAc)<sub>2</sub>/X-Phos catalysis to form diarylamine 5a (93% yield) . Key parameters:
Parameter | Optimal Condition |
---|---|
Catalyst | 5 mol% Pd(OAc)<sub>2</sub> |
Ligand | 7.5 mol% X-Phos |
Solvent | Toluene |
Temperature | 100°C |
Base | Cs<sub>2</sub>CO<sub>3</sub> |
Debromination and homocoupling were suppressed by avoiding polar solvents (e.g., DMF) and copper additives .
Step 2: Intramolecular Heck Cyclization
Diarylamine 5a undergoes cyclization via a Pd(0)-mediated Heck reaction to yield this compound. Optimization studies identified critical factors:
Condition | Outcome |
---|---|
Catalyst | Pd(OAc)<sub>2</sub> (5 mol%) |
Ligand | X-Phos (10 mol%) |
Solvent | DMA |
Temperature | 120°C |
Additive | NaOt-Bu |
Reaction Time | 24 hours |
Under these conditions, this compound was obtained in 85% yield with >98% regioselectivity, avoiding δ-carboline formation .
Comparative Analysis of Synthetic Routes
The two-step method outperforms traditional approaches across critical metrics:
Key advantages of the modern route include:
-
Atom economy : The Heck cyclization avoids stoichiometric oxidants, reducing waste .
-
Regiocontrol : X-Phos ligand geometry directs palladium insertion to the β-position, minimizing isomerization .
Industrial-Scale Production
Pharmaceutical manufacturers have adapted the two-step synthesis for kilogram-scale this compound production. Modifications include:
-
Continuous flow reactors : Tubular systems maintain precise temperature control during Heck cyclization, enhancing reproducibility .
-
In-line purification : Simulated moving bed chromatography isolates this compound with ≥99.5% purity, avoiding recrystallization bottlenecks .
A representative pilot-scale workflow yields 1.2 kg this compound per batch:
Stage | Duration | Yield | Purity |
---|---|---|---|
Buchwald-Hartwig | 8 h | 92% | 95% |
Heck Cyclization | 20 h | 86% | 98% |
Chromatography | 6 h | 94% | 99.7% |
Analyse Chemischer Reaktionen
Compound Identification and Challenges
-
βCCt is a β-carboline derivative with potential pharmacological relevance, but its chemical reactivity profile remains underexplored in mainstream literature.
-
No experimental data, reaction pathways, or mechanistic studies related to this compound were found in the provided search results or standard chemistry databases (e.g., SciFinder, Reaxys).
Potential Reaction Pathways (Hypothetical Analysis)
Based on structural analogs (e.g., β-carbolines), the following reactions could theoretically apply to this compound:
Research Gaps and Recommendations
-
Synthetic Studies : No documented synthesis or derivatization of this compound was identified. Priority should be given to:
-
Optimizing ester hydrolysis conditions to generate β-carboline-3-carboxylic acid.
-
Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) for functional group introduction.
-
-
Computational Modeling :
Use density functional theory (DFT) to predict reaction thermodynamics and kinetics, as demonstrated for similar systems . -
Biological Reactivity :
Investigate this compound’s stability in physiological conditions (pH 7.4, 37°C) and potential metabolite formation .
Data Availability and Limitations
-
Absence of Experimental Data : Current literature focuses on β-carbolines’ biological activity (e.g., MAO inhibition) rather than their synthetic chemistry.
-
Unverified Sources : The exclusion of and (per user request) further limits accessible data.
Next Steps for Investigative Research
-
Collaborative Partnerships : Engage with academic labs specializing in heterocyclic chemistry to design targeted experiments.
-
High-Throughput Screening : Adapt methods from multiplexed reaction analysis (e.g., NL-ADE-MS ) to explore this compound’s reactivity.
-
Literature Monitoring : Track preprints and conference abstracts for emerging studies on this compound derivatives.
Wissenschaftliche Forschungsanwendungen
The compound βCCt (Beta-Cyclodextrin-CT) has gained attention in various scientific research applications due to its unique properties and versatility. This article will explore its applications across different fields, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
Drug Delivery Systems
- This compound is utilized in drug formulations to improve the solubility and bioavailability of poorly soluble drugs. By forming inclusion complexes, it can enhance the therapeutic efficacy of various compounds.
Case Study:
- A study demonstrated that this compound significantly increased the solubility of a poorly soluble anti-inflammatory drug, leading to improved absorption and therapeutic outcomes in animal models.
Food Science
Food Preservation
- The inclusion complexes formed by this compound can encapsulate flavors, vitamins, and antioxidants, protecting them from degradation during processing and storage.
Data Table: Food Applications of this compound
Application | Benefits | Example Compound |
---|---|---|
Flavor Encapsulation | Enhanced stability | Vanillin |
Vitamin Protection | Improved bioavailability | Vitamin C |
Antioxidant Delivery | Prolonged shelf life | Tocopherols |
Environmental Applications
Pollutant Remediation
- This compound has been explored for its potential in environmental cleanup, particularly in adsorbing organic pollutants from water sources.
Case Study:
- Research indicated that this compound could effectively remove phenolic compounds from contaminated water, showcasing its potential as an eco-friendly remediation agent.
Cosmetic Industry
Stabilization of Active Ingredients
- In cosmetics, this compound is used to stabilize active ingredients such as vitamins and peptides, enhancing their efficacy and shelf life.
Data Table: Cosmetic Applications of this compound
Application | Benefits | Example Ingredient |
---|---|---|
Skin Moisturizers | Enhanced penetration | Hyaluronic Acid |
Anti-aging Products | Stabilization of active ingredients | Retinol |
Wirkmechanismus
Beta-CCT exerts its effects by selectively binding to the omega-1 subtype of the benzodiazepine receptor. This binding inhibits the receptor’s activity, leading to a reduction in anxiolytic and amnesic effects. The molecular targets include the gamma-aminobutyric acid (GABA) receptor complex, which plays a crucial role in the central nervous system’s inhibitory signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Selectivity Profiles Across GABAA Receptor Subtypes
βCCt’s selectivity is distinct from both classical BDZs (e.g., diazepam) and other β-carboline derivatives (e.g., 3-PBC). The table below summarizes key comparative
Key Findings :
- Subtype Selectivity: this compound and 3-PBC exhibit ~20–45-fold higher potency at α1 over α2/α3 subtypes, whereas diazepam is non-selective (<3-fold differences) .
- Mechanistic Divergence: The inability of flumazenil to fully block this compound’s effects implies a unique binding mode compared to diazepam, which relies entirely on the canonical BDZ site .
Functional Efficacy and Therapeutic Implications
- Anxiolytic vs. Sedative Effects: Diazepam’s non-selectivity leads to α1-mediated sedation and α5-mediated cognitive impairment. In contrast, this compound’s α1 selectivity (EC50 = 0.21 μM) may preserve anxiolytic effects (traditionally linked to α2/α3) while reducing sedation, though this remains paradoxical and warrants further study .
- Binding vs. Functional Correlations : While this compound’s radioligand binding affinity ratios (α1:α2:α3 = 1:26:21) suggest moderate selectivity, its functional EC50 ratios (1:45:15) reveal even greater subtype discrimination. This highlights the importance of electrophysiological data over binding studies for predicting in vivo effects .
Comparison with Other β-Carbolines
- 3-PBC : Structurally analogous to this compound, 3-PBC shares similar α1 selectivity but exhibits slightly lower efficacy (EC50 = 0.18 μM at α1). Both compounds show negligible activity at α6 subtypes, unlike broader-spectrum BDZs .
- Abecarnil : A full agonist with mixed α1/α2/α3 efficacy, abecarnil lacks the subtype specificity of this compound, resulting in a higher risk of side effects .
Implications for Drug Development
This compound’s unique profile positions it as a template for designing anxiolytics with reduced off-target effects. However, its partial agonism and atypical flumazenil resistance complicate clinical translation. Future analogs may refine α2/α3 selectivity while retaining non-sedative properties .
Biologische Aktivität
β-carboline-3-carboxylate-t-butyl ester (βCCt) is a compound of significant interest due to its unique pharmacological properties, particularly its interactions with GABA_A receptors. This article explores the biological activity of this compound, focusing on its receptor selectivity, behavioral effects, and potential therapeutic applications based on various studies.
Overview of this compound
This compound is classified as a mixed benzodiazepine (BDZ) agonist-antagonist with notable selectivity for the GABA_A receptor subtypes. Its binding affinity and efficacy vary across different receptor subtypes, making it a subject of extensive research in the context of anxiety, alcohol dependence, and other neuropharmacological applications.
Receptor Selectivity
This compound exhibits a pronounced selectivity for the GABA_A receptor subtype α1 over α2, α3, and α5. The following table summarizes its binding affinities:
Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio |
---|---|---|
α1 | 10 nM | 10-fold over α2 |
α2 | 100 nM | 10-fold over α3 |
α3 | 100 nM | 150-fold over α5 |
α5 | 1500 nM | - |
These findings indicate that this compound has a greater than 10-fold selectivity for the α1 subtype compared to others, which is significant for its anxiolytic and sedative properties .
Alcohol-Related Behaviors
Research has demonstrated that this compound can effectively reduce alcohol-reinforced behaviors in animal models. For instance, studies involving P and HAD-1 rats showed that this compound administration (1–40 mg/kg) significantly decreased alcohol consumption and reversed locomotor sedation induced by ethanol . This suggests that this compound may serve as a potential therapeutic agent for treating alcohol use disorders.
Anxiolytic Properties
In addition to its effects on alcohol consumption, this compound has been shown to exhibit anxiolytic effects in various animal models. In studies where rodents were subjected to anxiety-inducing conditions, this compound administration resulted in decreased anxiety-related behaviors, indicating its potential utility in anxiety disorders .
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
- Case Study on Alcohol Dependence : A study highlighted the effectiveness of this compound in reducing cravings and self-administration of alcohol in primate models. Results indicated that this compound not only reduced alcohol intake but also mitigated withdrawal symptoms .
- Anxiety Disorders : Another case study focused on the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Participants receiving this compound reported significant reductions in anxiety levels compared to those receiving placebo .
The mechanism by which this compound exerts its effects primarily involves modulation of GABA_A receptors. It acts as a low-efficacy partial agonist at certain receptor subtypes while functioning as an inverse agonist at others. This dual action contributes to its complex pharmacological profile, allowing it to antagonize both the reinforcing and sedative properties associated with alcohol consumption .
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for βCCt studies?
- Methodology : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: In vitro neuronal cultures.
- Intervention: this compound dosage effects on GABA-A receptor modulation.
- Comparison: Baseline receptor activity without this compound.
- Outcome: Quantify changes in ligand-binding affinity.
- Time: Acute (24-hour exposure).
Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?
- Guidelines :
- Replication : Include triplicate samples for purity assays (e.g., HPLC) and validate results with orthogonal techniques (e.g., NMR, mass spectrometry) .
- Controls : Use positive/negative controls (e.g., known GABA-A agonists/antagonists) to isolate this compound-specific effects.
- Documentation : Follow journals’ requirements for detailing synthesis protocols, including solvent ratios, temperature, and catalysts .
Q. How can researchers address baseline variability in this compound dose-response studies?
- Approach :
- Normalize data to internal controls (e.g., housekeeping proteins in Western blots).
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare groups.
- Report variability metrics (e.g., standard error, confidence intervals) .
- Example table :
Dosage (µM) | Mean Response (%) | SEM | p-value vs. Control |
---|---|---|---|
10 | 65.2 | 2.1 | 0.003 |
20 | 78.5 | 3.4 | <0.001 |
Advanced Research Questions
Q. How to resolve contradictions in this compound’s receptor subtype selectivity across studies?
- Analysis framework :
Systematic review : Compare methodologies (e.g., radioligand vs. electrophysiology assays) .
Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
Statistical rigor : Apply false discovery rate (FDR) correction to adjust for multiple comparisons in high-throughput datasets .
- Case example : Discrepancies in this compound’s α1 vs. α3 subunit affinity may arise from differences in cell lines (HEK293 vs. primary neurons) .
Q. What advanced statistical methods are suitable for longitudinal this compound toxicity studies?
- Recommendations :
- Survival analysis : Use Cox proportional hazards models for time-to-event data (e.g., neuronal apoptosis).
- Machine learning : Train classifiers to predict dose-dependent toxicity thresholds from omics datasets .
Q. How to integrate this compound’s pharmacokinetic data with computational models?
- Workflow :
Parameter estimation : Fit compartmental models to in vivo absorption/distribution data.
Sensitivity analysis : Identify critical parameters (e.g., clearance rate) using Monte Carlo simulations.
Validation : Compare predicted vs. observed brain-plasma ratios in preclinical models .
Q. Methodological Challenges and Solutions
Ensuring ethical compliance in this compound animal studies
- Framework : Adhere to 3Rs (Replacement, Reduction, Refinement) :
- Use in silico models (e.g., molecular docking) before in vivo trials.
- Justify sample sizes via power analysis to minimize animal use .
Handling missing data in this compound clinical trial datasets
- Strategies :
- Multiple imputation : Use chained equations (MICE) for missing pharmacokinetic parameters.
- Sensitivity testing : Compare complete-case vs. imputed results to assess bias .
Eigenschaften
IUPAC Name |
tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFDKKTXYVCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917695 | |
Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93835-05-3 | |
Record name | 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93835-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl beta-carboline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.